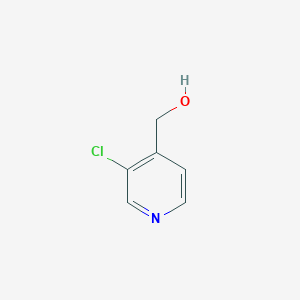

(3-Chloropyridin-4-YL)methanol

描述

Structure

3D Structure

属性

IUPAC Name |

(3-chloropyridin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c7-6-3-8-2-1-5(6)4-9/h1-3,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBVHUTXSYWJSFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40508671 | |

| Record name | (3-Chloropyridin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79698-53-6 | |

| Record name | (3-Chloropyridin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Chloropyridin 4 Yl Methanol

Novel Approaches in the Preparation of (3-Chloropyridin-4-YL)methanol

Recent research has focused on developing efficient and selective methods for synthesizing pyridylmethanols. These approaches aim to overcome challenges associated with traditional synthetic routes, such as harsh reaction conditions and limited functional group tolerance.

Organometallic-Mediated Synthesis Pathways, including Lithiation-Aldehyde Addition Strategies

Organometallic chemistry provides powerful tools for the functionalization of pyridine (B92270) rings. mt.comorganic-chemistry.org One prominent strategy involves the directed ortho-lithiation of a substituted pyridine, followed by the addition of an aldehyde. This method allows for the regioselective introduction of a hydroxymethyl group. For instance, the lithiation of 3-chloropyridine (B48278) with a strong base like lithium diisopropylamide (LDA) can generate a lithiated intermediate that subsequently reacts with an aldehyde to form the corresponding alcohol. researchgate.net The use of additives, such as bis(2-dimethylaminoethyl) ether, has been shown to improve the degree of lithiation and the stability of the lithiated species, leading to higher yields in the subsequent addition reaction. ntnu.no

Another organometallic approach involves the use of Grignard reagents. The reaction of a pyridine N-oxide with a Grignard reagent, followed by treatment with an acylating agent, can yield 2-substituted pyridines. organic-chemistry.org Furthermore, metal-halogen exchange reactions, for example between an iodinated pyridine derivative and a Grignard reagent like i-PrMgCl, can generate a pyridylmagnesium species that can react with an aldehyde. nih.gov These organometallic strategies offer a versatile platform for the synthesis of functionalized pyridines. uni-muenchen.deuni-muenchen.de

Table 1: Examples of Organometallic-Mediated Reactions for Pyridine Functionalization

| Starting Material | Reagents | Product Type | Reference |

| 3-Chloropyridine | 1. LDA 2. Aldehyde | Substituted Pyridylmethanol | researchgate.net |

| Pyridine N-oxide | 1. Grignard Reagent 2. Acetic Anhydride | 2-Substituted Pyridine | organic-chemistry.org |

| 4-Iodo-3-chloropyridine | 1. t-BuLi or n-BuLi 2. Furan | Substituted Pyridine | researchgate.net |

| 3-Chloropyridine | 1. TMPMgCl·LiCl 2. Electrophile | Functionalized Pyridine | d-nb.info |

This table is for illustrative purposes and may not represent the direct synthesis of this compound.

Reductive Methodologies in Pyridine Chemistry Leading to Pyridylmethanols

The reduction of pyridinecarboxylic acids and their derivatives is a common strategy for the synthesis of pyridylmethanols. Various reducing agents and catalytic systems have been employed for this transformation.

One straightforward method involves the esterification of a pyridinecarboxylic acid followed by reduction of the resulting ester. For example, nicotinic acid can be esterified with methanol (B129727) and then reduced with sodium borohydride (B1222165) in methanol to yield 3-pyridyl methanol. scholarsresearchlibrary.comresearchgate.net The reducing power of sodium borohydride can be enhanced by the presence of metal halides. researchgate.net

Catalytic hydrogenation is another important reductive technique. Pyridinecarboxylic acids can be reduced to the corresponding piperidine (B6355638) carboxylic acids using catalysts like platinum oxide. acs.org However, the reduction of the carboxylic acid to a hydroxymethyl group often requires more specific conditions. For instance, the reduction of 2,5-dichloroisonicotinic acid to the corresponding carbinol has been achieved using tin and hydrochloric acid. sci-hub.st Electrochemical methods also present a viable route for the reduction of pyridine aldehydes to pyridylmethanols. researchgate.net

Table 2: Reductive Methods for the Synthesis of Pyridylmethanols

| Starting Material | Reagents/Catalyst | Product | Reference |

| Nicotinic acid | 1. CH₃OH, H₂SO₄ 2. NaBH₄, CH₃OH | 3-Pyridyl methanol | scholarsresearchlibrary.comresearchgate.net |

| Picolinic acid | PtO₂ | Piperidine-2-carboxylic Acid | acs.org |

| 2,5-Dichloroisonicotinic acid | Sn, HCl | (2,5-Dichloropyridin-4-yl)methanol | sci-hub.st |

| Pyridine-2-carbaldehyde | Electrochemical Reduction (SS-316 electrode) | 2-Pyridylmethanol | researchgate.net |

This table provides examples of reductive methods and may not be specific to the synthesis of this compound.

Multicomponent Reaction Strategies for the Synthesis of Related Pyridylmethanol Scaffolds

Multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis due to their efficiency and ability to generate molecular diversity in a single step. bohrium.com While direct synthesis of this compound via MCRs is not widely reported, these strategies are extensively used to create a variety of substituted pyridine scaffolds, which can be precursors to pyridylmethanols. nih.govacs.org

For example, a one-pot, four-component reaction involving an aldehyde, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297) can produce highly substituted pyridines. nih.govacs.org These reactions can be promoted by microwave irradiation, which often leads to higher yields and shorter reaction times. nih.govacs.org The development of green methodologies for pyridine synthesis is a key focus, with researchers exploring metal-free and metal-catalyzed MCRs. bohrium.com

Stereoselective Synthesis Considerations for Related Chiral Pyridyl Alcohols

The synthesis of enantiomerically pure chiral pyridyl alcohols is of significant interest in medicinal chemistry. nih.gov Several strategies have been developed to achieve stereocontrol in the formation of these compounds.

One common approach is the asymmetric reduction of a prochiral pyridyl ketone. This can be accomplished using chiral reducing agents or through catalytic asymmetric transfer hydrogenation. acs.org Biocatalysis, employing enzymes such as lipases and ketoreductases, offers another powerful method for obtaining chiral alcohols. acs.orgnih.govmdpi.com Lipase-catalyzed enantioselective acetylation can resolve a racemic mixture of pyridyl alcohols, providing both the acetylated (R)-enantiomer and the unreacted (S)-alcohol with high enantiomeric purity. acs.org

Furthermore, chemoenzymatic synthesis, which combines enzymatic reactions with traditional organic synthesis, provides a versatile approach to complex chiral molecules. researchgate.netnih.govnorthwestern.edu This strategy leverages the high selectivity of enzymes for key stereochemical steps. The stereocontrolled introduction of substituents into a cyclic system, followed by ring-opening, is another established method for generating acyclic intermediates with multiple chiral centers. nih.gov

Optimization of Reaction Conditions and Yields for Scalable Synthesis Research

The transition from laboratory-scale synthesis to a scalable process requires careful optimization of reaction conditions to maximize yield, purity, and cost-effectiveness. For the synthesis of pyridylmethanols, this involves a systematic study of parameters such as catalyst loading, reaction temperature, solvent, and reaction time.

For instance, in catalytic processes, the choice of catalyst and its concentration can significantly impact the reaction rate and selectivity. google.com In the context of MCRs, microwave-assisted synthesis has been shown to improve yields and reduce reaction times compared to conventional heating. nih.gov The development of robust and scalable synthetic routes is crucial for the industrial production of key intermediates like this compound.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pyridines and their derivatives to minimize environmental impact. nih.gov This includes the use of environmentally benign solvents, catalysts, and reaction conditions. nih.gov

Microwave-assisted synthesis is considered a green chemistry tool as it often leads to shorter reaction times and reduced energy consumption. nih.govacs.org The development of catalyst systems that can be recycled and reused is another key aspect of green chemistry. bohrium.comrsc.org Furthermore, there is a growing interest in using water as a solvent and employing solvent-free reaction conditions where possible. nih.gov The use of biocatalysis and chemoenzymatic approaches also aligns with green chemistry principles by offering highly selective transformations under mild conditions. mdpi.com

Elucidation of Chemical Reactivity and Transformation Pathways of 3 Chloropyridin 4 Yl Methanol

Reactions at the Hydroxyl Group

The primary alcohol functionality in (3-Chloropyridin-4-yl)methanol is a key site for various transformations, including esterification, etherification, oxidation, and nucleophilic substitution. These reactions are fundamental for modifying the molecule's structure and properties.

The conversion of the hydroxyl group into esters and ethers is a common synthetic strategy.

Esterification: this compound can be esterified through reaction with carboxylic acids, acid chlorides, or anhydrides. A standard method is the Fischer esterification, where the alcohol is reacted with a carboxylic acid in the presence of a strong acid catalyst. While effective, this method is reversible and requires forcing conditions. Alternatively, reaction with more reactive acylating agents like acid chlorides or anhydrides in the presence of a base (e.g., pyridine (B92270), triethylamine) provides a more direct route to the corresponding esters.

Etherification: The synthesis of ethers from this compound can be achieved via methods such as the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Mitsunobu Reaction: A particularly mild and versatile method for both esterification and etherification is the Mitsunobu reaction. organic-chemistry.orgnih.gov This reaction allows for the conversion of primary and secondary alcohols into a wide array of functional groups. organic-chemistry.org The process involves the activation of the hydroxyl group with a combination of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govscribd.com The phosphine (B1218219) and azodicarboxylate combine to form a phosphonium (B103445) intermediate that activates the alcohol's oxygen, turning it into a good leaving group. organic-chemistry.org A suitable nucleophile, such as a carboxylic acid (for esterification) or a phenol (B47542) (for etherification), can then displace the activated hydroxyl group, typically with inversion of configuration if the carbon is a stereocenter. organic-chemistry.orgnih.gov

Table 1: Representative Esterification and Etherification Reagents

| Transformation | Reagent/Nucleophile (HA) | Product | Conditions |

|---|---|---|---|

| Esterification | Acetic Anhydride | (3-Chloropyridin-4-yl)methyl acetate (B1210297) | Base (e.g., Pyridine) |

| Esterification | Benzoic Acid | (3-Chloropyridin-4-yl)methyl benzoate | PPh₃, DIAD (Mitsunobu) |

| Etherification | Sodium Hydride, then Methyl Iodide | 4-(Methoxymethyl)-3-chloropyridine | Williamson Synthesis |

| Etherification | Phenol | 3-Chloro-4-(phenoxymethyl)pyridine | PPh₃, DIAD (Mitsunobu) |

The primary alcohol group of this compound can be selectively oxidized to either the corresponding aldehyde, 3-chloropyridine-4-carbaldehyde, or further to the carboxylic acid, 3-chloropyridine-4-carboxylic acid. The outcome of the reaction is dependent on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehydes: Milder oxidizing agents are required to stop the oxidation at the aldehyde stage and prevent over-oxidation to the carboxylic acid. Reagents commonly employed for this transformation include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and Dess-Martin periodinane (DMP). These reactions are typically performed in anhydrous chlorinated solvents like dichloromethane (B109758) (DCM).

Oxidation to Carboxylic Acids: Stronger oxidizing agents are used to convert the primary alcohol directly to the carboxylic acid. matrixscientific.comsigmaaldrich.com Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ and sulfuric acid, known as the Jones reagent), and sodium chlorite (B76162) (NaClO₂) catalyzed by TEMPO.

Table 2: Selective Oxidation of this compound

| Target Product | Oxidizing Agent | Typical Solvent |

|---|---|---|

| 3-Chloropyridine-4-carbaldehyde | Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) |

| 3-Chloropyridine-4-carbaldehyde | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) |

| 3-Chloropyridine-4-carboxylic acid | Potassium Permanganate (KMnO₄) | Water/Pyridine, heat |

| 3-Chloropyridine-4-carboxylic acid | Jones Reagent (CrO₃/H₂SO₄) | Acetone |

The hydroxyl group is a poor leaving group (as hydroxide, OH⁻). Therefore, direct nucleophilic substitution is not feasible. libretexts.org To facilitate substitution, the -OH group must first be converted into a good leaving group. libretexts.orglibretexts.org

This activation can be achieved by several methods:

Conversion to Sulfonate Esters: The alcohol can be reacted with a sulfonyl chloride, such as tosyl chloride (TsCl) or mesyl chloride (MsCl), in the presence of a base like pyridine. This forms a tosylate or mesylate ester, where the sulfonate group is an excellent leaving group.

Conversion to Alkyl Halides: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol into the corresponding alkyl chloride or bromide. youtube.com The Appel reaction (using PPh₃ and a carbon tetrahalide like CBr₄) is another method to achieve this transformation.

Once activated, the resulting compound readily undergoes Sₙ2 reactions with a wide range of nucleophiles, such as cyanide (CN⁻), azide (B81097) (N₃⁻), and thiolates (RS⁻), to introduce new functional groups at the benzylic-like position.

Reactions Involving the Pyridine Ring System

The electronic nature of the 3-chloropyridine (B48278) moiety governs its reactivity towards aromatic substitution reactions.

The pyridine ring is generally unreactive towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). uoanbar.edu.iq This deactivation is due to the electron-withdrawing inductive effect of the electronegative nitrogen atom. uoanbar.edu.iq Furthermore, under the strongly acidic conditions often required for EAS (e.g., nitration or sulfonation), the pyridine nitrogen is protonated, forming a pyridinium ion. This positive charge further deactivates the ring, making substitution even more difficult. uoanbar.edu.iq

When EAS does occur under forcing conditions, substitution is directed to the C-3 and C-5 positions (meta to the nitrogen), as attack at these positions avoids placing a positive charge on the electron-deficient nitrogen atom in the resonance structures of the reaction intermediate. In this compound, the C-3 position is already substituted with chlorine. The primary sites for potential electrophilic attack would therefore be C-5 and, to a lesser extent, C-2. The presence of the chloro and hydroxymethyl groups will also influence the regioselectivity, but the inherent deactivation of the ring remains the dominant factor. Friedel-Crafts alkylation and acylation reactions are generally not successful on pyridine rings.

Halopyridines can undergo nucleophilic aromatic substitution (SₙAr), a process facilitated by the electron-withdrawing nature of the ring nitrogen. youtube.comlibretexts.org The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

The reactivity of halopyridines in SₙAr is highly dependent on the position of the leaving group (the halogen). Halogens at the C-2 and C-4 positions are significantly more activated towards nucleophilic attack because the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the electronegative nitrogen atom through resonance.

In the case of this compound, the chlorine atom is at the C-3 position. When a nucleophile attacks this position, the resulting negative charge in the intermediate cannot be delocalized onto the nitrogen atom. Consequently, 3-chloropyridines are substantially less reactive towards nucleophilic aromatic substitution than their 2-chloro and 4-chloro isomers. uoanbar.edu.iq While the reaction is not impossible, it requires much harsher conditions (e.g., high temperatures, strong nucleophiles, or metal catalysis) to proceed at a reasonable rate. researchgate.net

Metal-Catalyzed Coupling Reactions for Pyridine Derivatives

The presence of a chlorine atom on the pyridine ring renders this compound a suitable substrate for a variety of metal-catalyzed cross-coupling reactions. These reactions are pivotal in constructing more complex molecular architectures by forming new bonds at the chlorinated carbon center.

While specific studies detailing the Heck reaction with this compound are not extensively documented in readily available literature, the general mechanism and its applicability to chloropyridines provide a strong indication of its potential reactivity. The Heck reaction, a palladium-catalyzed process, couples aryl halides with alkenes to form substituted alkenes. wikipedia.orgorganic-chemistry.org

The catalytic cycle of the Heck reaction typically involves the following key steps libretexts.org:

Oxidative Addition: A low-valent palladium(0) catalyst oxidatively adds to the carbon-chlorine bond of this compound to form a Pd(II) intermediate.

Alkene Insertion (Syn-addition): The alkene coordinates to the palladium center and subsequently inserts into the palladium-carbon bond.

Syn β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, leading to the formation of the substituted alkene product and a palladium-hydride species.

Reductive Elimination: The palladium catalyst is regenerated by the reductive elimination of HX, typically facilitated by a base.

For this compound, a hypothetical Heck reaction with an alkene, such as ethyl acrylate, would be expected to yield a substituted cinnamate (B1238496) derivative. The reaction conditions would likely involve a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), a phosphine ligand, a base (e.g., Et₃N, K₂CO₃), and a suitable solvent at elevated temperatures.

Data from related Suzuki-Miyaura coupling reactions of 3-chloropyridine with 4-tolylboronic acid can offer insights into the general reactivity of the C-Cl bond in this position. Various palladium catalysts have been screened for this transformation, with N-heterocyclic carbene (NHC) complexes of palladium showing notable efficiency. researchgate.net

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | High |

| PdCl₂(dppf) | Na₂CO₃ | DME/H₂O | 80 | Moderate |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | Varies |

Reactivity of the α-Carbon and Side Chain Modifications

The hydroxymethyl group in this compound provides a reactive site for various side-chain modifications. The α-carbon is susceptible to oxidation, and the hydroxyl group can be transformed into other functional groups, expanding the synthetic utility of the molecule.

A key transformation of the hydroxymethyl group is its oxidation to an aldehyde. This can be achieved using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Commonly employed reagents for the oxidation of primary alcohols to aldehydes include thieme-connect.deyoutube.come-bookshelf.de:

Pyridinium chlorochromate (PCC): A widely used reagent for this transformation, typically carried out in dichloromethane (DCM).

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine.

Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that provides a mild and selective oxidation of primary alcohols to aldehydes.

The resulting (3-Chloropyridin-4-yl)carbaldehyde is a versatile intermediate for further synthetic elaborations, such as Wittig reactions, reductive aminations, and additions of organometallic reagents.

Another significant side-chain modification is the conversion of the hydroxymethyl group into a methanamine. This transformation introduces a nitrogen-containing functional group, which is prevalent in many biologically active molecules. The synthesis of (3-Chloropyridin-4-yl)methanamine has been reported, indicating the feasibility of this conversion. finetechnology-ind.combldpharm.com This transformation can be accomplished through a two-step process involving:

Conversion of the alcohol to a good leaving group, such as a tosylate or a halide.

Nucleophilic substitution with an amine source, such as ammonia (B1221849) or a protected amine equivalent.

| Transformation | Reagents | Product |

|---|---|---|

| Oxidation | PCC, DCM | (3-Chloropyridin-4-yl)carbaldehyde |

| Oxidation | DMSO, (COCl)₂, Et₃N | (3-Chloropyridin-4-yl)carbaldehyde |

| Amination (multi-step) | 1. TsCl, Pyridine; 2. NH₃ | (3-Chloropyridin-4-yl)methanamine |

Mechanistic Investigations of Key Transformations

The mechanisms of the metal-catalyzed coupling reactions of chloropyridines have been the subject of extensive research. While specific mechanistic studies on this compound are not prevalent, the general principles derived from studies of similar substrates can be applied.

The Suzuki-Miyaura reaction, another important palladium-catalyzed cross-coupling reaction, provides a well-studied mechanistic framework that is relevant to the coupling reactions of this compound. The catalytic cycle for the Suzuki-Miyaura reaction of a 3-halopyridine generally proceeds through the following steps libretexts.orgchemrxiv.orgresearchgate.netnih.govharvard.edu:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 3-halopyridine to form a Pd(II) complex. The reactivity of the halide is typically I > Br > Cl.

Transmetalation: The organoboron reagent (e.g., a boronic acid) is activated by a base to form a boronate species. This species then transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.

Theoretical and experimental studies on the Suzuki-Miyaura reaction of pyridine derivatives have shown that the nature of the ligand on the palladium catalyst, the base, and the solvent all play crucial roles in the efficiency and outcome of the reaction. nih.gov For electron-deficient heteroaryl chlorides like 3-chloropyridine, the oxidative addition step can be challenging, often requiring more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands to facilitate the reaction. researchgate.net

The mechanism of palladium-catalyzed amination (Buchwald-Hartwig amination) of 3-halopyridines follows a similar catalytic cycle involving oxidative addition, formation of a palladium-amido complex, and reductive elimination to form the C-N bond. nih.govnih.gov The choice of ligand is critical in preventing catalyst deactivation and promoting the desired reductive elimination.

Design, Synthesis, and Evaluation of 3 Chloropyridin 4 Yl Methanol Derivatives and Analogues

Structural Modification Strategies at the Hydroxymethyl Group for Enhanced Functionality

The hydroxymethyl group at the 4-position of the (3-Chloropyridin-4-YL)methanol scaffold is a primary site for structural modifications aimed at enhancing biological activity and tuning physicochemical properties. Key strategies include esterification and etherification, which can significantly impact the compound's lipophilicity, solubility, and interaction with biological targets.

Esterification: The conversion of the hydroxymethyl group to an ester is a common strategy to create prodrugs. Ester derivatives can exhibit improved membrane permeability and, once inside the target cell, can be hydrolyzed by esterases to release the active parent compound. This approach can enhance oral bioavailability and reduce premature metabolism. For example, esterification with various aliphatic and aromatic carboxylic acids can be employed to modulate the rate of hydrolysis and, consequently, the duration of action.

Etherification: The synthesis of ether derivatives is another important modification. Introducing different alkyl or aryl groups via ether linkages can alter the steric and electronic properties of the molecule. This can lead to enhanced binding affinity to specific biological targets. For instance, the synthesis of benzylic ethers can introduce additional aromatic interactions with receptor sites.

These modifications of the hydroxymethyl group are pivotal in transforming the basic scaffold into compounds with enhanced therapeutic potential. The choice of modification strategy depends on the desired outcome, whether it is to improve pharmacokinetics, enhance potency, or reduce off-target effects.

Substituent Effects on the Pyridine (B92270) Ring and Their Impact on Reactivity and Biological Activity

The electronic properties of the pyridine ring in this compound are significantly influenced by the chloro and hydroxymethyl substituents. The nitrogen atom in the pyridine ring is inherently electron-withdrawing, which deactivates the ring towards electrophilic substitution. The chlorine atom at the 3-position further deactivates the ring through its inductive effect.

Nucleophilic aromatic substitution (SNAr) reactions are more favorable on the pyridine ring, particularly at positions 2 and 6, due to the electron-withdrawing nature of the nitrogen atom. The position of the chloro substituent is critical in directing these reactions. For instance, in 2-chloropyridines, the chlorine atom is readily displaced by nucleophiles, a reaction that is often faster than with the corresponding 3-chloro isomers nih.gov. The reactivity of halopyridines in SNAr reactions is also influenced by the electronic nature of other substituents on the ring. Electron-withdrawing groups tend to accelerate the reaction, while electron-donating groups have the opposite effect researchgate.net.

The biological activity of derivatives is also profoundly affected by the nature and position of substituents on the pyridine ring. For example, the introduction of additional electron-withdrawing or electron-donating groups can modulate the pKa of the pyridine nitrogen, which in turn affects its ability to form hydrogen bonds with biological targets. The steric bulk of substituents can also play a crucial role in determining the binding affinity and selectivity of the molecule.

Development of Biologically Active Derivatives from the this compound Scaffold

The this compound scaffold has been utilized as a starting point for the development of a variety of biologically active compounds, including potential anticancer and antimicrobial agents.

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of lead compounds. For derivatives of this compound, SAR studies have focused on understanding how different structural modifications influence their therapeutic efficacy.

Anticancer Agents: In the context of anticancer drug discovery, the pyridine ring is a common motif in kinase inhibitors. SAR studies of related pyridine-containing compounds have shown that modifications at various positions of the ring can significantly impact their inhibitory potency and selectivity. For instance, in a series of aryl-thiazole analogues with anticancer properties, modifications to the aromatic rings and the linker between them were found to be critical for tubulin polymerization inhibition nih.gov. While specific SAR studies on this compound derivatives as anticancer agents are not extensively documented in the available literature, general principles suggest that modifying the hydroxymethyl group to introduce moieties that can interact with specific residues in the active site of a target kinase would be a promising strategy.

Antimicrobial Agents: The development of novel antimicrobial agents is a critical area of research. Pyridine-based compounds have shown promise in this regard. For example, novel 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives containing a pyrimidine (B1678525) substituted piperazine (B1678402) have been synthesized and evaluated for their antibacterial activity. These studies revealed that certain substitutions led to potent activity against Gram-positive bacteria, including drug-resistant strains nih.gov. Although specific SAR data for this compound derivatives in this context is limited, these findings suggest that the scaffold could be a valuable starting point for new antibacterial agents.

The following table summarizes hypothetical SAR trends based on general principles observed in related pyridine derivatives:

| Modification Position | Type of Modification | Expected Impact on Anticancer Activity | Expected Impact on Antimicrobial Activity |

| Hydroxymethyl Group (C4) | Esterification with lipophilic groups | Increased cell permeability, potential for prodrug strategy | Enhanced penetration of bacterial cell walls |

| Hydroxymethyl Group (C4) | Etherification with bulky aryl groups | Potential for enhanced binding to hydrophobic pockets of kinases | May increase non-specific toxicity |

| Pyridine Ring (e.g., C2, C5, C6) | Introduction of electron-donating groups | Modulation of pKa, potentially altering hydrogen bonding with target | Could affect spectrum of activity |

| Pyridine Ring (e.g., C2, C5, C6) | Introduction of electron-withdrawing groups | May enhance SNAr reactivity for further derivatization | Could improve potency against certain strains |

The hydroxymethyl group of this compound is an ideal handle for the synthesis of conjugates and prodrugs designed for targeted delivery.

Prodrugs: As previously mentioned, esterification of the hydroxymethyl group is a common prodrug strategy. N-hydroxymethyl derivatives of nitrogen heterocycles have also been explored as potential prodrugs, as they tend to have higher water solubilities and faster dissolution rates than the parent drugs nih.gov. This approach could be applied to this compound to improve its pharmacokinetic profile. The hydroxymethyl group can be derivatized to form carbonates or carbamates, which can be designed to be cleaved by specific enzymes at the target site, releasing the active drug frontiersin.org.

Conjugates: The hydroxymethyl group can also be used to attach the this compound scaffold to targeting moieties, such as antibodies or peptides, to achieve selective delivery to cancer cells or microbial infections. This strategy can increase the therapeutic index of the drug by minimizing its exposure to healthy tissues.

Derivatives for Advanced Materials Research

Pyridine-containing compounds are of significant interest in materials science, particularly in the development of organic electronics. The electronic properties of the pyridine ring make it a useful component in materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) researchgate.net.

While specific research on this compound derivatives for advanced materials is not widely reported, the scaffold possesses features that make it a promising candidate for such applications. The pyridine ring can act as an electron-transporting moiety, and the chloro and hydroxymethyl substituents can be used to tune the electronic properties and intermolecular interactions of the resulting materials. For example, the hydroxymethyl group could be used to attach the molecule to a polymer backbone or to form hydrogen-bonded networks, which can influence the morphology and charge transport properties of thin films.

Exploration of Isomeric Forms and Positional Analogues Derived from Chloropyridylmethanol Structures

The biological activity and physicochemical properties of chloropyridylmethanol derivatives are highly dependent on the relative positions of the chloro and hydroxymethyl substituents on the pyridine ring. The synthesis and characterization of various isomers are therefore crucial for a comprehensive understanding of their potential applications.

Several isomers of chloropyridylmethanol have been documented, including:

(2-Chloropyridin-3-yl)methanol nih.govepa.govscbt.com

(4-Chloropyridin-3-yl)methanol chemshuttle.comsigmaaldrich.com

(5-Chloropyridin-3-yl)methanol scbt.com

(6-Chloropyridin-3-yl)methanol sigmaaldrich.comfishersci.com

(5,6-Dichloropyridin-3-yl)methanol nih.gov

(4-Amino-6-chloropyridin-3-yl)methanol biosynth.comamadischem.comichemical.com

(6-Amino-5-chloropyridin-3-yl)methanol uni.lu

(5-Amino-6-chloropyridin-3-yl)methanol bldpharm.com

The different electronic environments and steric hindrances in these isomers lead to variations in their reactivity and biological profiles. For example, the greater reactivity of 2- and 4-chloropyridines compared to 3-chloropyridines in nucleophilic substitution reactions is a well-established principle that influences the synthetic routes to their derivatives.

The following table provides a comparison of some of the isomeric forms of chloropyridylmethanol:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 79698-53-6 | C6H6ClNO | 143.57 |

| (2-Chloropyridin-3-yl)methanol | 42330-59-6 | C6H6ClNO | 143.57 |

| (4-Chloropyridin-3-yl)methanol | 189449-41-0 | C6H6ClNO | 143.57 |

| (5-Chloropyridin-3-yl)methanol | 22620-34-4 | C6H6ClNO | 143.57 |

| (6-Chloropyridin-3-yl)methanol | 5350-93-6 | C6H6ClNO | 143.57 |

| (5,6-Dichloropyridin-3-yl)methanol | 54127-30-9 | C6H5Cl2NO | 178.01 |

| (4-Amino-6-chloropyridin-3-yl)methanol | 846036-96-2 | C6H7ClN2O | 158.59 |

| (6-Amino-5-chloropyridin-3-yl)methanol | Not Available | C6H7ClN2O | 158.59 |

| (5-Amino-6-chloropyridin-3-yl)methanol | 321845-13-0 | C6H7ClN2O | 158.59 |

Applications in Advanced Chemical Sciences Research

Medicinal Chemistry and Pharmaceutical Drug Discovery

The pyridine (B92270) ring is a common motif in many pharmaceuticals, and the specific substitution pattern of (3-Chloropyridin-4-YL)methanol provides a unique starting point for the design of novel drug candidates. Its utility as a versatile intermediate is well-documented in the synthesis of various biologically active molecules.

This compound is a key starting material in the synthesis of a variety of therapeutic agents. Its structure allows for facile modification, making it an ideal building block for creating libraries of compounds for high-throughput screening. The chloro- and hydroxymethyl- groups on the pyridine ring offer two distinct points for chemical modification, enabling the exploration of a broad chemical space in the quest for new drugs.

In the field of oncology, derivatives of this compound have shown promise as potent anti-cancer agents. A notable example is the use of a closely related derivative, 3-chloro-4-(pyridin-2-ylmethoxy)aniline, in the synthesis of inhibitors for the BCR-ABL kinase. scilit.comguidechem.comchemicalbook.com This kinase is a key driver in certain types of leukemia, and its inhibition is a validated therapeutic strategy. nih.govnih.govfrontiersin.orgresearchgate.net The synthesis of these inhibitors highlights the importance of the chloropyridine scaffold in targeting specific cancer-related enzymes. scilit.comguidechem.com

Table 1: Application of this compound Derivatives in Oncology

| Derivative Class | Target | Therapeutic Area |

|---|

The chloropyridine moiety is also a key feature in the development of agents to combat infectious diseases. Researchers have synthesized a series of 5-chloropyridinyl indole (B1671886) carboxylate derivatives that act as potent inhibitors of the SARS-CoV-2 3CL protease, a critical enzyme for viral replication. nih.govnih.govmdpi.comresearchgate.netfigshare.com One of these inhibitors demonstrated an antiviral efficacy comparable to that of Remdesivir in cell-based assays. nih.gov The mechanism of action involves the formation of a covalent bond with the catalytic cysteine residue of the protease. nih.govresearchgate.net

Furthermore, Schiff bases derived from chloropyridine compounds have been investigated for their antibacterial activity, indicating the broader potential of this chemical class in addressing various infectious agents.

Table 2: this compound Derivatives in Infectious Disease Research

| Derivative Class | Target/Organism | Disease |

|---|---|---|

| 5-Chloropyridinyl indole carboxylates | SARS-CoV-2 3CL Protease | COVID-19 nih.govnih.govmdpi.comresearchgate.netfigshare.com |

While direct applications of this compound in neurological disorder therapies are still emerging, the broader class of pyridine derivatives has shown significant potential in this area. For instance, certain 1,4-dihydropyridine (B1200194) derivatives have demonstrated neuroprotective effects in models of Alzheimer's disease. mdpi.com These compounds exhibit multiple beneficial activities, including antioxidant and anti-inflammatory properties, as well as the ability to inhibit GSK-3β, a key enzyme implicated in the pathology of the disease. mdpi.com The structural similarities suggest that this compound could serve as a valuable starting point for the design of novel neuroprotective agents.

The development of chemical probes is a crucial aspect of modern drug discovery, enabling the identification and validation of new therapeutic targets. nih.govnih.govresearchgate.netexlibrisgroup.com Small molecules with specific biological activities can be used to interrogate cellular pathways and identify the proteins with which they interact. nih.govnih.gov Libraries of compounds based on privileged scaffolds, such as the chloropyridine core of this compound, are valuable resources for screening against various biological targets, including kinases. nih.govplos.orgcoagulation-factor-ii-thrombin-b-chain-fragment-homo-sapiens.comnih.govselleckchem.com By systematically modifying the structure of this compound, researchers can generate a diverse set of molecules for use as chemical probes to explore new therapeutic avenues. mdpi.com

Agrochemical Development and Crop Protection Research

The chloropyridine scaffold is not only important in pharmaceuticals but also plays a significant role in the development of modern agrochemicals.

One prominent example of a fungicide containing a chloropyridine moiety is Pyrimorph. nih.govacs.org This compound, (E)-3-[(2-chloropyridine-4-yl)-3-(4-tert-butylphenyl) acryloyl] morpholine, is effective against a range of plant pathogens, particularly oomycetes like Phytophthora capsici. nih.govnih.gov Research into its mode of action reveals that Pyrimorph disrupts the energy generation system and cell wall biosynthesis in these pathogens. nih.gov The development of Pyrimorph showcases how the chloropyridine structure can be incorporated into molecules with potent fungicidal activity. nih.gov While direct synthesis from this compound is not explicitly detailed, the structural similarity highlights the potential of this building block in the discovery of new fungicides.

The development of new herbicides is another critical area of agrochemical research. While specific herbicides directly derived from this compound are not prominently documented in the provided search results, the chloropyridine core is a feature in some herbicidal compounds. The continuous need for new herbicides with novel modes of action to combat weed resistance makes scaffolds like this compound attractive starting points for synthesis and screening programs.

Table 3: Agrochemicals with a Chloropyridine Moiety

| Compound Name | Type | Target Pathogen/Weed |

|---|

Design of Pesticides and Herbicides from this compound Scaffolds

The pyridine ring is a key structural motif in many successful agrochemicals. The presence of a chlorine atom and a methanol (B129727) group on the pyridine ring of this compound provides reactive sites for chemical modification, allowing for the creation of a diverse library of derivatives.

In the field of insecticide development, this scaffold has been utilized as an intermediate in the synthesis of novel anthranilic diamide (B1670390) insecticides. These synthetic compounds are designed to target specific insect pests, offering a potential alternative to existing pest control agents. Research has shown that derivatives of this scaffold can exhibit significant insecticidal activity against various pests. For instance, novel insecticides incorporating a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole moiety have demonstrated high efficacy against pests like Plutella xylostella (diamondback moth) and Helicoverpa armigera. nih.gov

While the primary focus has been on insecticides, the structural features of this compound also suggest its potential as a precursor for herbicides. Although specific commercialized herbicides directly derived from this compound are not yet widely documented, the exploration of pyridine-based herbicides is an active area of research. For example, certain 3-arylalkylamino-6-chloropyridazines have shown herbicidal activity against broadleaf weeds like Brassica napus (rapeseed). sioc-journal.cn

Table 1: Examples of Agrochemical Derivatives and their Activity

| Derivative Class | Target Pest/Weed | Efficacy |

| Anthranilic Diamides | Plutella xylostella, Mythimna separata | High insecticidal activity |

| Diacylhydrazines | Helicoverpa armigera, Plutella xylostella | Good to weak insecticidal activity |

| 3-Arylalkylamino-6-chloropyridazines | Brassica napus | Moderate herbicidal activity |

Studies on Mechanism of Action of Agrochemical Derivatives

Understanding the mechanism of action is crucial for developing effective and selective agrochemicals. For insecticides derived from chloropyridinyl scaffolds, a primary mode of action involves the targeting of the insect's nervous system.

Neonicotinoid insecticides, which contain a chloropyridinyl moiety, act as agonists of the nicotinic acetylcholine (B1216132) receptors (nAChRs) in insects. researchgate.net This leads to overstimulation of the nervous system, resulting in paralysis and death of the insect.

Another important class of insecticides, the diamides (including anthranilic diamides), act on insect ryanodine (B192298) receptors (RyRs). These receptors are critical for calcium ion release in muscle cells. By modulating these receptors, the insecticides disrupt muscle function, leading to paralysis and cessation of feeding in susceptible insects. Molecular docking studies have been employed to understand the binding interactions of these compounds with the RyR protein, aiding in the design of more potent and selective insecticides. semanticscholar.org

Materials Science and Polymer Chemistry

The reactivity of the hydroxyl group and the potential for modification of the pyridine ring in this compound make it an interesting candidate for incorporation into polymeric structures.

Development of Polymers with Improved Thermal Stability and Chemical Resistance

The inclusion of halogenated aromatic rings, such as the chloropyridine moiety, into polymer backbones can enhance their thermal stability and chemical resistance. Research into polymers containing chlorophenyl groups has shown that these additions can lead to materials with higher decomposition temperatures and better resistance to various chemical agents. While direct studies on polymers synthesized from this compound are limited, related research on poly(γ-chloropyridine) has demonstrated its thermal decomposition properties.

The cross-linking of polymer chains is a key factor in improving chemical resistance. The functional groups on this compound offer potential sites for creating such cross-linked networks, which could lead to the development of robust materials for demanding applications.

Applications in Functional Materials

Beyond stability, the incorporation of the this compound moiety can impart specific functionalities to materials. The pyridine nitrogen atom can act as a ligand for metal ions, opening up possibilities for the creation of functional materials with catalytic or sensing properties. For instance, star polymers with a 3-chloropyridine-loaded core have been investigated for their catalytic activity in cross-coupling reactions.

Furthermore, the development of molecularly imprinted polymers (MIPs) using functional monomers is an area of growing interest. While not directly using this compound, studies have explored the use of vinyl-substituted pyridyl and biphenyl (B1667301) methanol derivatives as functional monomers for creating polymers with specific recognition sites for target molecules. rsc.org This suggests the potential for using derivatives of this compound in the development of highly selective sensors and separation materials.

Biochemical Research and Enzyme Interaction Studies

The unique electronic and structural characteristics of the chloropyridine ring make it a valuable component in the design of molecules for biochemical investigations.

Probes for Enzyme Interactions and Metabolic Pathways

Fluorescent probes are essential tools for visualizing and understanding biological processes at the molecular level. Pyridine-based structures are often incorporated into fluorescent dyes due to their favorable photophysical properties. Novel fluorescent probes based on CF₃-substituted pyridines have been designed for bioimaging applications, specifically for visualizing lipid droplets within cells. nih.govnih.gov These probes exhibit aggregation-induced emission, making them highly suitable for cellular imaging.

In the context of enzyme studies, derivatives of chloropyridine have been investigated as potential enzyme inhibitors. For example, 4-substituted pyridine-3-sulfonamides have been synthesized and evaluated as inhibitors of carbonic anhydrases, enzymes that play crucial roles in various physiological processes. mdpi.com The chloropyridine scaffold can serve as a starting point for the design of selective inhibitors targeting specific enzymes. By modifying the substituents on the pyridine ring, researchers can fine-tune the binding affinity and selectivity of these molecules, making them valuable tools for studying enzyme function and for potential therapeutic applications.

While direct applications of this compound as a biochemical probe are still emerging, the broader research on chloropyridine derivatives highlights the significant potential of this compound and its analogs in advancing our understanding of complex biological systems.

Chemical Biology Applications and Bioconjugation of this compound

In the realm of advanced chemical sciences, the strategic design and application of small molecules for the selective modification of biomolecules is a cornerstone of chemical biology and bioconjugation. Among the classes of compounds utilized for these purposes, heteroaromatic scaffolds have garnered significant attention. This compound, a substituted pyridine, represents a molecule with considerable potential in these fields, primarily owing to the reactivity of its 4-chloropyridine (B1293800) core. This moiety can function as a "tunable" and "switchable" covalent modifier of proteins, offering a sophisticated tool for probing biological systems and constructing novel bioconjugates.

The utility of 4-halopyridines, such as the 4-chloropyridine core of this compound, as selective covalent protein modifiers has been a subject of detailed research. nih.gov These compounds exhibit a baseline reactivity with thiol nucleophiles, such as the side chain of cysteine residues in proteins, that is comparable to that of acrylamide. nih.gov However, the reactivity of the 4-chloropyridine moiety can be dramatically enhanced through protonation of the pyridine nitrogen. This "switching" mechanism can lead to an approximately 4500-fold increase in reactivity, elevating its potency to a level similar to that of iodoacetamide, a commonly used and highly reactive alkylating agent. nih.gov

This switchable reactivity is of significant interest in chemical biology as it allows for conditional activation of the covalent modification. In the physiological context of a protein's local microenvironment, specific acidic residues, for instance, can facilitate the protonation of the pyridine ring, thereby catalyzing the covalent reaction with a nearby nucleophilic residue like cysteine. This inherent requirement for catalysis by the target protein's environment can impart a high degree of selectivity, minimizing off-target modifications.

Research has demonstrated that fragment-sized 4-halopyridines can act as quiescent affinity labels. nih.gov For example, they have been shown to inactivate human dimethylarginine dimethylaminohydrolase-1 (DDAH1) through the covalent modification of a cysteine residue in the active site. nih.gov This inactivation is dependent on the stabilization of the protonated pyridinium (B92312) form by a neighboring aspartate residue. nih.gov

The presence of the hydroxymethyl group at the 3-position of this compound provides a valuable functional handle. This group can be utilized for several purposes in chemical biology and bioconjugation:

Attachment of Reporter Moieties: The hydroxyl group can be readily derivatized to attach various reporter tags, such as fluorophores, biotin, or affinity probes. This allows for the visualization, detection, and isolation of protein targets.

Linkage to Other Molecules: In bioconjugation, the hydroxymethyl group can serve as a point of attachment for linking the pyridine scaffold to other molecules of interest, including peptides, nucleic acids, or synthetic polymers.

Modulation of Physicochemical Properties: The substituent at the 3-position can influence the solubility, cell permeability, and binding affinity of the molecule. The polarity of the hydroxymethyl group can enhance aqueous solubility, which is often a desirable property for biological probes.

The ability to tune the reactivity of the 4-chloropyridine core through the introduction of substituents is another key feature. nih.gov The electronic properties of the substituent at the 3-position can predictably alter the pKa of the pyridine ring. nih.gov This, in turn, influences the propensity for protonation and the subsequent rate of covalent modification. nih.gov This tunability allows for the fine-tuning of the probe's reactivity to match the specific requirements of a biological target.

For proteomic studies, derivatives of 4-chloropyridine have been synthesized with appended alkyne groups. nih.gov These serve as handles for click chemistry, enabling the attachment of reporter tags after the covalent modification of target proteins within a complex biological mixture, such as a cell lysate. nih.gov The hydroxymethyl group of this compound could similarly be functionalized to incorporate such bioorthogonal handles.

The table below summarizes the comparative reactivity of 4-chloropyridine with other common electrophiles used for protein modification, highlighting its "switchable" nature upon protonation (N-methylation is used as a proxy for protonation in the rate enhancement data).

| Electrophile | Relative Reactivity (Non-protonated) | Reactivity Enhancement upon Protonation/N-methylation | Commonly Targeted Nucleophile |

|---|---|---|---|

| Iodoacetamide | High | N/A | Cysteine |

| N-ethylmaleimide | High | N/A | Cysteine |

| Acrylamide | Moderate | N/A | Cysteine |

| 4-Chloropyridine | Similar to Acrylamide nih.gov | ~4500-fold increase (upon N-methylation) nih.gov | Cysteine nih.gov |

| Phenyl vinylsulfonate | Moderate | N/A | Cysteine, Lysine |

Advanced Spectroscopic and Chromatographic Methods for Research Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for elucidating the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR and ¹³C NMR Analysis

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are the primary methods for the initial structural verification of (3-Chloropyridin-4-YL)methanol.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the methylene (B1212753) group of the methanol (B129727) substituent. The aromatic region would display signals for the protons at positions 2, 5, and 6 of the pyridine ring. The proton at position 2, adjacent to the nitrogen, is expected to be the most deshielded. The methylene protons (-CH₂OH) would appear as a singlet, though this could become a doublet if coupling to the hydroxyl proton is observed. The hydroxyl proton itself typically appears as a broad singlet, and its chemical shift can be concentration-dependent.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would be expected to show six distinct signals: five for the carbon atoms of the pyridine ring and one for the methylene carbon. The chemical shifts are influenced by the electronegativity of the adjacent atoms (N, Cl, O) and the aromatic ring currents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on structure-property relationships. Actual experimental values may vary based on solvent and other conditions.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | 8.5 - 8.7 | - |

| H-5 | 7.4 - 7.6 | - |

| H-6 | 8.4 - 8.6 | - |

| -CH₂- | 4.6 - 4.8 | 60 - 65 |

| -OH | Variable (broad singlet) | - |

| C-2 | - | 150 - 152 |

| C-3 | - | 130 - 133 |

| C-4 | - | 145 - 148 |

| C-5 | - | 122 - 124 |

| C-6 | - | 148 - 150 |

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Complex Structure Assignment

To confirm the assignments made from 1D NMR and to establish definitive connectivity, two-dimensional (2D) NMR experiments are utilized. mdpi.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would show a correlation between the signals of the protons at positions 5 and 6 on the pyridine ring, confirming their adjacent relationship.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HMQC or HSQC spectrum would show cross-peaks connecting the ¹H signal of each aromatic proton (H-2, H-5, H-6) to its corresponding ¹³C signal (C-2, C-5, C-6) and the methylene protons' signal to the methylene carbon's signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for piecing together the molecular skeleton. For instance, the methylene protons (-CH₂) would be expected to show correlations to the C-4 and C-5 carbons of the pyridine ring, confirming the position of the methanol substituent. Likewise, the H-2 proton should show a correlation to C-4, further solidifying the structural assignment. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the determination of the elemental formula of a compound, as the measured mass can be matched to a unique combination of atoms. For this compound (C₆H₆ClNO), HRMS is used to confirm its elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass. The theoretical exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally observed value.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is invaluable for analyzing the purity of this compound samples and for monitoring the progress of chemical reactions in which it is a reactant or product. In a typical LC-MS analysis, a reversed-phase HPLC column would be used to separate the target compound from any impurities or starting materials. The eluent from the column is then introduced into the mass spectrometer, often using an electrospray ionization (ESI) source, which is well-suited for polar molecules like this one. The mass spectrometer can then confirm the identity of the peak corresponding to this compound by its mass and can also detect and help identify any low-level impurities.

The analysis of fragmentation patterns can provide valuable structural information. For alcohols, the molecular ion peak may be weak. Common fragmentation includes the loss of a hydrogen atom or a hydroxyl radical. A significant fragmentation pathway for this compound would be the cleavage of the C-C bond adjacent to the oxygen atom, leading to the loss of the -CH₂OH group or related fragments. libretexts.orgchemguide.co.uk

Table 2: Expected Key Ions in the Mass Spectrum of this compound

| Ion Formula | Description | Expected m/z |

| [C₆H₆ClNO]⁺ | Molecular Ion (M⁺) | 143/145 (isotope pattern for Cl) |

| [C₆H₅ClNO]⁺ | Loss of H | 142/144 |

| [C₅H₄ClN]⁺ | Loss of CH₂OH | 112/114 |

| [C₆H₆ClN]⁺ | Loss of O | 127/129 |

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would exhibit several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. The C-O stretching vibration would appear in the 1000-1260 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyridine ring would produce a series of bands in the 1400-1600 cm⁻¹ range. The C-Cl bond would show a stretching absorption in the fingerprint region, typically between 600-800 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Alcohol (-OH) | O-H Stretch | 3200 - 3600 (broad) |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Methylene (-CH₂) | C-H Stretch | 2850 - 2960 |

| Pyridine Ring | C=C and C=N Stretch | 1400 - 1600 |

| Alcohol (-C-O) | C-O Stretch | 1000 - 1260 |

| Chloro-aromatic | C-Cl Stretch | 600 - 800 |

Furthermore, IR spectroscopy, particularly with Attenuated Total Reflectance (ATR) probes, is a powerful technique for in-line reaction monitoring. researchgate.netresearchgate.net For example, in a reaction where the hydroxyl group of this compound is converted to an ester, the progress could be followed in real-time by observing the disappearance of the broad O-H stretching band and the simultaneous appearance of a strong C=O stretching band from the newly formed ester group around 1735-1750 cm⁻¹.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental in the analysis of pharmaceutical intermediates like this compound. These techniques are adept at separating the target compound from starting materials, byproducts, and degradation products, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds such as pyridine derivatives. helixchrom.com Its versatility allows for the separation of a wide array of molecules with high resolution and sensitivity. For pyridine-containing compounds, reversed-phase HPLC is a commonly employed method. researchgate.net

A typical HPLC method for a compound like this compound would involve a stationary phase, such as a C18 column, and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, like acetonitrile or methanol. sielc.comresearchgate.net The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The presence of the polar hydroxyl group and the moderately polar chloropyridine ring in this compound makes it well-suited for reversed-phase HPLC analysis.

The selection of the mobile phase composition and pH is critical for achieving optimal separation. For basic compounds like pyridines, acidic modifiers such as formic acid or trifluoroacetic acid are often added to the mobile phase to improve peak shape and resolution. helixchrom.com Detection is typically achieved using a UV detector, as the pyridine ring exhibits strong absorbance in the UV region, generally around 250-280 nm. sielc.com

A gradient elution, where the composition of the mobile phase is changed over time, can be particularly effective for separating complex mixtures containing this compound and its potential impurities. sielc.com

Table 1: Illustrative HPLC Parameters for Analysis of Pyridine Derivatives

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table presents a general method that could be adapted for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. cdc.gov For compounds with a hydroxyl group like this compound, derivatization is often necessary to increase volatility and improve chromatographic performance. researchgate.net Silylation, for instance with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), can be employed to convert the hydroxyl group into a less polar and more volatile trimethylsilyl ether.

In GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (such as helium) through a capillary column. nih.gov The column's stationary phase separates the components of the mixture based on their boiling points and interactions with the phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural elucidation and identification by comparing it to spectral libraries. hmdb.ca

The choice of the GC column is crucial for achieving good separation. A non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is often suitable for the analysis of derivatized pyridine compounds. researchgate.net

Table 2: Representative GC-MS Conditions for the Analysis of Volatile Pyridine Compounds

| Parameter | Condition |

| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (2 min), then ramp to 280 °C at 10 °C/min |

| Transfer Line Temp | 280 °C |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | 40-550 amu |

This table outlines a general GC-MS method that could be applied to the analysis of derivatized this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This method provides precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state. For a novel compound like this compound, obtaining a single-crystal X-ray structure would provide definitive proof of its chemical identity and stereochemistry.

The process involves growing a high-quality single crystal of the compound, which is then mounted in an X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. wikipedia.org The intensities and positions of the diffracted X-rays are used to calculate an electron density map of the crystal, from which the positions of the individual atoms can be determined.

The crystal structure of a related compound, 4-amino-3,5-dichloropyridine, reveals how intermolecular forces such as hydrogen bonding and π–π stacking interactions dictate the packing of the molecules in the crystal lattice. iucr.org Similarly, an X-ray crystallographic study of this compound would elucidate the role of the hydroxyl and chloro substituents in directing the solid-state assembly through hydrogen bonding and other non-covalent interactions. This information is crucial for understanding the physical properties of the compound, such as its melting point and solubility.

Table 3: Hypothetical Crystallographic Data for a Substituted Pyridine Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.15 |

| b (Å) | 12.52 |

| c (Å) | 25.49 |

| β (°) ** | 105.16 |

| Volume (ų) | 2819.5 |

| Z | 4 |

| Calculated Density (g/cm³) ** | 1.450 |

This table presents example crystallographic data based on a known structure of a substituted pyridine derivative and is for illustrative purposes only. mdpi.com

Computational and Theoretical Investigations of 3 Chloropyridin 4 Yl Methanol and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about electron distribution, molecular orbital energies, and other key electronic parameters.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For (3-Chloropyridin-4-YL)methanol, DFT calculations can elucidate its electronic and structural properties. A study on 3-halopyridines using the B3LYP method with a 6-311++G(d,p) basis set provides insights into how the chloro-substituent influences the pyridine (B92270) ring. researchgate.net The electron-withdrawing nature of the chlorine atom is expected to affect the electron density distribution across the pyridine ring, influencing its reactivity and intermolecular interactions.

DFT calculations can determine key molecular properties such as:

Optimized Geometry: Predicting bond lengths and angles.

Molecular Electrostatic Potential (MEP): Identifying electron-rich and electron-poor regions, which are crucial for predicting sites of electrophilic and nucleophilic attack.

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are vital for predicting chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

Below is a representative table of calculated electronic properties for a molecule like this compound, derived from typical DFT outputs for similar compounds.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity |

| Dipole Moment | 2.5 D | Influences solubility and intermolecular forces |

Note: These are illustrative values based on typical DFT calculations for similar molecules and are not from a direct study on this compound.

For even greater accuracy, particularly for smaller molecules or specific properties, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed. While computationally more demanding than DFT, these methods provide a higher level of theory and can be used to benchmark DFT results. For instance, ab initio calculations have been used to compute the molecular structures of 2- and 3-halopyridines, showing excellent agreement with experimental data and revealing subtle changes in bond lengths upon halogen substitution. researchgate.net Such calculations for this compound would provide highly reliable geometric and electronic data.

Molecular Docking and Dynamics Simulations for Investigating Biological Interactions of Derivatives

Derivatives of this compound may have potential applications in drug discovery. Molecular docking and molecular dynamics (MD) simulations are indispensable tools for exploring how these molecules might interact with biological targets such as enzymes or receptors.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and mode of interaction. For example, docking studies on other 2-chloropyridine (B119429) derivatives have been used to understand their binding to the active site of enzymes like telomerase, guiding the design of more potent inhibitors. nih.govnih.gov A similar approach could be used for derivatives of this compound to screen for potential biological activity.

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the binding pose and the role of solvent molecules. youtube.com MD simulations of pyridine in water have been used to study its solvation shells, which is crucial for understanding its behavior in a biological environment. researchgate.netresearchgate.net For derivatives of this compound, MD simulations could be used to assess the stability of their interactions with a target protein and to calculate binding free energies.

The following table illustrates typical output from a molecular docking and MD simulation study for a hypothetical derivative.

| Parameter | Value | Implication |

| Docking Score | -8.5 kcal/mol | Predicts strong binding affinity to the target |

| Key Interacting Residues | ASP189, LYS78, TYR151 | Identifies crucial amino acids for binding |

| RMSD during MD | 1.5 Å | Indicates a stable binding pose over the simulation |

Note: This data is representative and serves as an example of what these computational techniques can yield.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Derivative Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. By developing a mathematical model, QSAR can predict the activity of novel compounds and guide the rational design of more potent derivatives.

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. These methods have been successfully applied to various pyridine derivatives, such as Aurora A kinase inhibitors, to identify key structural features that influence their activity. nih.govmdpi.comnih.gov For a series of this compound derivatives, a QSAR model could be built by:

Synthesizing and testing a training set of compounds for a specific biological activity.

Generating 3D structures and calculating molecular descriptors (steric, electrostatic, hydrophobic fields).

Developing a statistical model correlating these descriptors with the observed activity.

Using the model to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts.

A reliable QSAR model for pyridine derivatives typically yields high statistical significance, as shown in the example table below. chemrevlett.com

| Statistical Parameter | Value | Description |

| q² (Cross-validated r²) | > 0.5 | Indicates good internal predictive ability |

| r² (Non-cross-validated r²) | > 0.6 | Shows a good fit of the model to the training data |

| pred_r² (External validation) | > 0.6 | Demonstrates the model's ability to predict new data |

Note: These values represent typical thresholds for a robust QSAR model.

Reaction Pathway and Mechanism Computations for Understanding Chemical Transformations

Computational chemistry can be used to explore the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, researchers can map out the potential energy surface of a reaction and determine the most likely pathway. This is crucial for optimizing reaction conditions and for understanding the formation of byproducts.

For instance, computational studies on the alkylation reactions of pyridine have been used to determine whether a reaction proceeds via an SN1 or SN2 mechanism. osu.edu Similar methods could be applied to reactions of the hydroxyl group of this compound, such as esterification or etherification, to understand the reaction mechanism in detail. The increasing sophistication of computational methods allows for the exploration of complex, multi-step reactions. rsc.orgmdpi.com

Prediction of Spectroscopic Properties to Aid Experimental Characterization

Computational methods are highly effective at predicting various spectroscopic properties, which can be invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra.

NMR Spectroscopy: DFT calculations can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. While experimental data for 3-chloropyridine (B48278) is available nih.govchemicalbook.com, computational predictions for this compound and its derivatives would aid in the assignment of signals in their experimental spectra.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using DFT. These calculated frequencies can be compared with experimental FT-IR spectra to assign vibrational modes. Studies on 3-aminopyridine (B143674) and 3-halopyridines have shown excellent agreement between theoretical and experimental IR spectra. researchgate.netresearchgate.net